
2-(p-Tolyloxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Tolyloxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as TFE-Pip-OCH2-C6H4-O-CH2-CO-Cl.HCl and has been used in the field of medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis and Derivative Formation
Electrochemical synthesis methods have been employed to create mono and di-substituted hydroquinone and benzoquinone derivatives, including piperazine-related compounds similar to the specified chemical. These studies illustrate the compound's role in facilitating novel syntheses of potentially bioactive derivatives through electrochemical reactions. The research indicates that electrochemical methods can efficiently generate derivatives with potential applications in medicinal chemistry and material science (Nematollahi, Momeni, & Khazalpour, 2014).
Antitumor Activity
A series of 1,2,4-triazine derivatives bearing the piperazine moiety, structurally related to the compound , have been synthesized and evaluated for their anticancer activities. These compounds showed promising antiproliferative effects against breast cancer cells, highlighting the compound's potential as a scaffold in the development of new anticancer agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Analgesic Potential
Research into σ1 receptor antagonists, which include compounds structurally akin to the specified chemical, has identified potential clinical candidates for pain management. The investigation into these compounds reveals their ability to address pain through interactions with the σ1 receptor, underscoring the chemical's relevance in developing new analgesic drugs (Díaz et al., 2020).
Antimicrobial and Antifungal Activity
The synthesis and characterization of new pyridine derivatives, including piperazine-containing compounds, have demonstrated variable and modest antimicrobial activities against strains of bacteria and fungi. These findings suggest the compound's utility in designing new antimicrobial agents with potential applications in treating infectious diseases (Patel, Agravat, & Shaikh, 2011).
Fluorescence and Electrochemical Properties
Investigations into the electrochemical and fluorescence properties of certain substituted phenylpiperazines reveal insights into the compound's potential applications in developing novel materials with specific electrochemical and optical properties. Such studies contribute to the understanding of the compound's role in various scientific and industrial applications (Verma & Singh, 2015).
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2.ClH/c1-12-2-4-13(5-3-12)22-10-14(21)20-8-6-19(7-9-20)11-15(16,17)18;/h2-5H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVPUVUBAMHODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyloxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

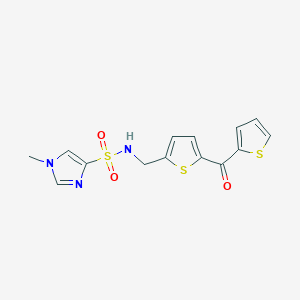
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2607337.png)
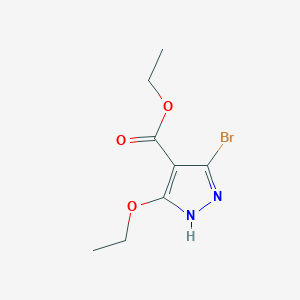
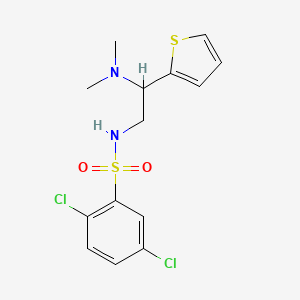
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2607341.png)
![3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2607342.png)
![(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2607343.png)

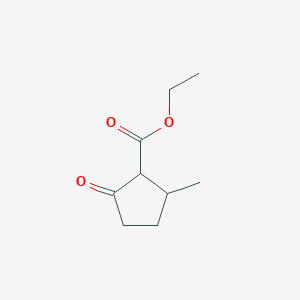
![5-chloro-N-[2-methyl-5-(2-methylpropanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2607349.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2607351.png)
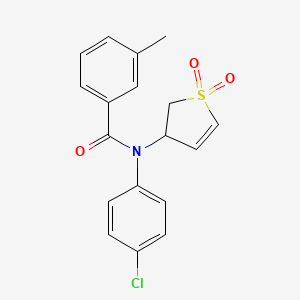
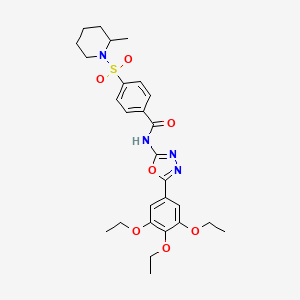
![Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B2607356.png)